molecular formula C8H11N3O2S B12924243 3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid CAS No. 1079-42-1

3-(2-Amino-4-mercapto-6-methyl-5-pyrimidinyl)propanoic acid

Cat. No.: B12924243
CAS No.: 1079-42-1
M. Wt: 213.26 g/mol
InChI Key: JJOFZKIXHUDVKL-UHFFFAOYSA-N
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Description

3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid is a heterocyclic compound that belongs to the class of thioxopyrimidines These compounds are characterized by the presence of a sulfur atom in the pyrimidine ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methyl-6-thioxo-1,6-dihydropyrimidine with a suitable propanoic acid derivative under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidine derivatives, and various substituted thioxopyrimidines .

Scientific Research Applications

3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The sulfur atom in the thioxopyrimidine ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Amino-4-methyl-6-thioxo-1,6-dihydropyrimidin-5-yl)propanoic acid is unique due to the presence of both the thioxopyrimidine ring and the propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1079-42-1

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

3-(2-amino-6-methyl-4-sulfanylidene-1H-pyrimidin-5-yl)propanoic acid

InChI

InChI=1S/C8H11N3O2S/c1-4-5(2-3-6(12)13)7(14)11-8(9)10-4/h2-3H2,1H3,(H,12,13)(H3,9,10,11,14)

InChI Key

JJOFZKIXHUDVKL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N=C(N1)N)CCC(=O)O

Origin of Product

United States

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